molecular formula C21H22N6O2 B2497499 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide CAS No. 1334372-23-4

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide

Cat. No. B2497499
CAS RN: 1334372-23-4
M. Wt: 390.447
InChI Key: NARVJQUZLOLWHO-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that have been studied for various biological and chemical properties, including interactions with specific receptors and potential therapeutic applications. Although the exact compound "1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide" does not have direct matches in the literature, similar compounds have been synthesized and analyzed for their molecular interactions, structural characteristics, and potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, compounds with similar structural features have been synthesized through reactions involving key intermediates like enaminones and various heterocyclic amines in the presence of catalysts like piperidenium acetate or through cyclization reactions involving arylaldehydes, ammonium formate, and acetoacetanilide (Mohamed et al., 2011).

Molecular Structure Analysis

Molecular structure analysis, such as conformational studies and molecular docking, plays a crucial role in understanding the interaction mechanisms of compounds with biological targets. For example, Shim et al. (2002) conducted a molecular interaction study of a cannabinoid receptor antagonist, revealing insights into its conformational preferences and binding interactions, which could be relevant for structurally similar compounds (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include cycloadditions, nucleophilic substitutions, and reactions with various reagents to form new heterocyclic structures, demonstrating a range of chemical behaviors that contribute to the diversity of their chemical properties (El-Sayed et al., 2021).

Physical Properties Analysis

The physical properties of compounds in this class, such as solubility, melting points, and crystalline structure, are essential for their characterization and application in further studies. While specific data on the compound was not found, similar compounds' physical properties have been documented as part of their synthesis and characterization processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other chemical entities, define the potential applications of these compounds in medicinal chemistry and other fields. Studies like those conducted by Heravi et al. (2007), which explore the synthesis and reactivity of pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids, highlight the versatility and chemical richness of these compounds (Heravi et al., 2007).

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Anticancer Activity : A study conducted by Rahmouni et al. (2016) presented the synthesis of novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase activities. This research highlighted the potential of these compounds in cancer therapy, underscoring their inhibitory effects on specific cancer cell lines and the enzyme 5-lipoxygenase, which is involved in inflammation and cancer (Rahmouni et al., 2016).

Antimicrobial and Antioxidant Properties : Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, demonstrating moderate to good binding energies on the target protein GlcN-6-P synthase. The compounds exhibited antimicrobial and antioxidant activities, suggesting their potential for further pharmacological exploration (Flefel et al., 2018).

Antitumor Activities

In Vitro Antitumor Activities : Hafez et al. (2013) explored the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. The compounds were tested for their in vitro antitumor activities against different human cancer cell lines, with some showing significant activity. This study provides insights into the structure-activity relationship (SAR) of these compounds in cancer treatment (Hafez et al., 2013).

Antiparkinsonian and Analgesic Activities

Analgesic and Antiparkinsonian Properties : Amr et al. (2008) synthesized a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating good analgesic and antiparkinsonian activities. These findings suggest the potential therapeutic applications of these compounds in treating pain and Parkinson's disease (Amr et al., 2008).

properties

IUPAC Name

N-(3-acetylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-15(28)16-5-2-7-18(11-16)25-21(29)17-6-3-9-26(13-17)19-12-20(23-14-22-19)27-10-4-8-24-27/h2,4-5,7-8,10-12,14,17H,3,6,9,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARVJQUZLOLWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-3-carboxamide

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